Tetraethylphosphanium formate

Description

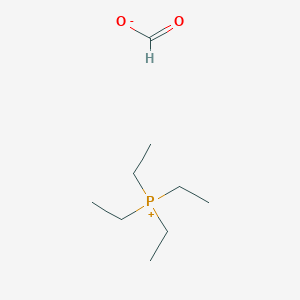

Tetraethylphosphanium formate is a quaternary phosphonium salt comprising a tetraethylphosphonium cation [(C₂H₅)₄P⁺] paired with a formate anion (HCOO⁻). This compound is characterized by its ionic structure, where the phosphorus center is tetrahedrally coordinated by four ethyl groups, conferring significant steric bulk and lipophilicity.

Properties

CAS No. |

114609-31-3 |

|---|---|

Molecular Formula |

C9H21O2P |

Molecular Weight |

192.24 g/mol |

IUPAC Name |

tetraethylphosphanium;formate |

InChI |

InChI=1S/C8H20P.CH2O2/c1-5-9(6-2,7-3)8-4;2-1-3/h5-8H2,1-4H3;1H,(H,2,3)/q+1;/p-1 |

InChI Key |

YUKNWAMYDSSWLX-UHFFFAOYSA-M |

Canonical SMILES |

CC[P+](CC)(CC)CC.C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraethylphosphanium formate can be synthesized through the reaction of tetraethylphosphine with formic acid under controlled conditions. The reaction typically involves the use of an aprotic solvent such as dimethylformamide and a strong base like sodium hydride to facilitate the formation of the phosphonium salt .

Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions: Tetraethylphosphanium formate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to generate phosphine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the formate anion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides and alkoxides are employed under mild conditions.

Major Products:

Oxidation: Phosphine oxides.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphonium salts.

Scientific Research Applications

Tetraethylphosphanium formate has several scientific research applications:

Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Catalysis: The compound is used as a catalyst in reactions such as the Suzuki-Miyaura coupling and the Stille coupling.

Materials Science: It is utilized in the preparation of metal phosphides and phosphorus-containing polymers.

Biology and Medicine: Research is ongoing to explore its potential as a biochemical reagent and its effects on various cell lines.

Mechanism of Action

The mechanism of action of tetraethylphosphanium formate involves its strong basicity and potent nucleophilicity. The phosphonium group can abstract protons from substrates, forming phosphonium salts. It also undergoes nucleophilic substitution reactions with electrophiles, leading to the formation of phosphonium derivatives. These reactions are crucial in its role as a catalyst and reagent in organic synthesis .

Comparison with Similar Compounds

Variation in Anion: Formate vs. Halides and Acetate

Phosphonium salts with different anions exhibit distinct physicochemical properties:

| Compound | Anion | Key Properties | Applications |

|---|---|---|---|

| Tetraethylphosphanium formate | HCOO⁻ | Moderate solubility in polar solvents; potential for esterification reactions | Catalysis, ionic liquids (inferred) |

| Tetraphenylphosphonium chloride | Cl⁻ | High thermal stability; limited solubility in organic solvents | Phase-transfer catalysis |

| Tetrabutylphosphonium acetate | CH₃COO⁻ | Enhanced solubility in organic media; acetate-specific reactivity | Solvent systems, electrochemical studies |

| Tetraethylphosphonium hexafluorophosphate | PF₆⁻ | High thermal stability; excellent solubility in organic solvents | Electrolytes, battery research |

Key Findings :

- Formate vs. Halides: The formate anion’s smaller size and basicity compared to Cl⁻ or Br⁻ may enhance solubility in aqueous systems, while halides prioritize stability in non-polar environments .

- Formate vs. Acetate : Both anions participate in nucleophilic reactions, but acetate’s larger size and lower basicity may reduce reactivity in esterification compared to formate .

Variation in Cation: Ethyl vs. Butyl/Phenyl Groups

The alkyl or aryl substituents on the phosphonium cation influence steric effects and lipophilicity:

| Compound | Cation Structure | Key Properties |

|---|---|---|

| This compound | (C₂H₅)₄P⁺ | Moderate lipophilicity; balanced steric hindrance |

| Tetrabutylphosphonium acetate | (C₄H₉)₄P⁺ | Higher lipophilicity; increased thermal stability |

| Tetraphenylphosphonium bromide | (C₆H₅)₄P⁺ | Rigid, bulky structure; limited solubility in polar solvents |

Key Findings :

- Ethyl groups provide intermediate lipophilicity, making this compound versatile in both polar and mildly non-polar media.

- Butyl or phenyl groups enhance thermal stability but reduce solubility in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.